4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide
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Overview
Description
4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. One common method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce byproducts .
Chemical Reactions Analysis
4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, especially involving the bromine atom. Common reagents and conditions used in these reactions include polar aprotic solvents like DMSO and catalysts like Cu(OAc)2. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. It may inhibit specific pathways by binding to active sites or altering the conformation of target proteins . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other indazole derivatives such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Indazole-4-carboxamide: Known for its FGFR1 inhibitory activity. 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3S/c1-2-22-14-8-11(6-7-12(14)16)23(20,21)19-13-5-3-4-10-9-17-18-15(10)13/h3-9,19H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGULXIYIPSUFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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